Cas no 158063-66-2 (4-(Trifluoromethyl)pyridine-3-carboxylic acid)
4-(Trifluoromethyl)pyridine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(Trifluoromethyl)pyridine-3-carboxylic acid
- 4-(Trifluoromethyl)nicotinic acid
- 4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid
- 4-Trifluoromethylnicotinic acid
- Flonicamid Metabolite TFNA
- Flonicamide metabolite 【TFNA type, 4-Trifluoromethyl nicotinic acid】
- 4-Trifluoromethylpyridine-3-carboxylic acid
- BUTTPARK 43\57-42
- RARECHEM AL BO 0760
- 4-(Trifluromethyl)nicotinic acid
- 3-Pyridinecarboxylic acid, 4-(trifluoromethyl)-
- 4-Trifluoromethylnicotinicacid
- 4-(Trifluoromethyl)nicotinicacid98%
- 4-(Trifluoromethyl)nicotinic acid 98%
- 4-(Trifluoromethyl)pyridine-3-carboxylic acid 98%
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- MDL: MFCD00082626
- Inchi: 1S/C7H4F3NO2/c8-7(9,10)5-1-2-11-3-4(5)6(12)13/h1-3H,(H,12,13)
- InChI Key: LMRJHNFECNKDKH-UHFFFAOYSA-N
- SMILES: FC(C1C=CN=CC=1C(=O)O)(F)F
Computed Properties
- Exact Mass: 191.01900
- Monoisotopic Mass: 191.019
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 50.2A^2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.3
Experimental Properties
- Color/Form: White or yellow solid
- Density: 1.4840
- Melting Point: 137.0 to 141.0 deg-C
- Boiling Point: 290.4°C at 760 mmHg
- Flash Point: 129.4 °C
- Refractive Index: 1.517
- PSA: 50.19000
- LogP: 1.79860
- Solubility: Insoluble
4-(Trifluoromethyl)pyridine-3-carboxylic acid Security Information
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Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S37/39
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Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S26;S37/39
- HazardClass:IRRITANT
- Storage Condition:Inert atmosphere,Room Temperature(BD4230)
4-(Trifluoromethyl)pyridine-3-carboxylic acid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(Trifluoromethyl)pyridine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 007629-1g |
4-(Trifluoromethyl)nicotinic acid |
158063-66-2 | 94% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 007629-5g |
4-(Trifluoromethyl)nicotinic acid |
158063-66-2 | 94% | 5g |
£29.00 | 2022-03-01 | |
| Fluorochem | 007629-10g |
4-(Trifluoromethyl)nicotinic acid |
158063-66-2 | 94% | 10g |
£45.00 | 2022-03-01 | |
| Fluorochem | 007629-25g |
4-(Trifluoromethyl)nicotinic acid |
158063-66-2 | 94% | 25g |
£89.00 | 2022-03-01 | |
| Alichem | A023011706-250mg |
4-(Trifluoromethyl)nicotinic acid |
158063-66-2 | 98% | 250mg |
$700.40 | 2022-03-01 | |
| Alichem | A023011706-500mg |
4-(Trifluoromethyl)nicotinic acid |
158063-66-2 | 98% | 500mg |
$1,068.20 | 2022-03-01 | |
| Alichem | A023011706-1g |
4-(Trifluoromethyl)nicotinic acid |
158063-66-2 | 98% | 1g |
$1,819.80 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T107940-1g |
4-(Trifluoromethyl)pyridine-3-carboxylic acid |
158063-66-2 | 98% | 1g |
¥39.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T107940-5g |
4-(Trifluoromethyl)pyridine-3-carboxylic acid |
158063-66-2 | 98% | 5g |
¥162.90 | 2023-09-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000890-1g |
4-(Trifluoromethyl)pyridine-3-carboxylic acid |
158063-66-2 | 98% | 1g |
¥28 | 2024-05-25 |
4-(Trifluoromethyl)pyridine-3-carboxylic acid Suppliers
4-(Trifluoromethyl)pyridine-3-carboxylic acid Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 4-(Trifluoromethyl)pyridine-3-carboxylic acid
Comprehensive Overview of 4-(Trifluoromethyl)pyridine-3-carboxylic acid (CAS No. 158063-66-2): Properties, Applications, and Industry Insights
4-(Trifluoromethyl)pyridine-3-carboxylic acid (CAS No. 158063-66-2) is a fluorinated pyridine derivative with significant relevance in pharmaceutical and agrochemical research. This compound, characterized by its trifluoromethyl group and carboxylic acid functionality, serves as a versatile building block in organic synthesis. Its unique structural features contribute to enhanced metabolic stability and bioavailability, making it a sought-after intermediate in drug discovery programs targeting kinase inhibitors and GPCR modulators.
The growing demand for fluorinated compounds in medicinal chemistry has propelled interest in CAS No. 158063-66-2, particularly as researchers explore hydrogen bond donor-acceptor systems for improved drug-target interactions. Recent publications highlight its utility in developing anticancer agents and CNS-active compounds, aligning with current trends in personalized medicine and targeted therapy development. The compound's lipophilicity modulation capabilities through its trifluoromethyl group make it particularly valuable in optimizing ADME properties of lead molecules.
From a synthetic chemistry perspective, 4-(Trifluoromethyl)pyridine-3-carboxylic acid demonstrates remarkable reactivity patterns. The electron-withdrawing effect of the trifluoromethyl group activates the pyridine ring for nucleophilic aromatic substitution, while the carboxylic acid moiety enables diverse derivatization pathways including amide coupling, esterification, and reduction. These characteristics have led to its incorporation in high-throughput screening libraries and fragment-based drug design platforms.
Environmental considerations surrounding fluorinated organic compounds have prompted extensive studies on the biodegradation pathways of substances like CAS No. 158063-66-2. Advanced oxidation processes and microbial degradation studies indicate that the pyridine core facilitates relatively faster decomposition compared to purely aliphatic fluorocarbons, addressing sustainability concerns in green chemistry applications.
Analytical characterization of 4-(Trifluoromethyl)pyridine-3-carboxylic acid typically involves HPLC-MS for purity assessment and NMR spectroscopy for structural confirmation. The compound's 19F NMR signature provides a distinctive analytical fingerprint, while its UV absorption properties enable sensitive detection in biological matrices. These analytical features support its use in metabolite identification studies and drug metabolism research.
In material science applications, the π-deficient nature of the fluorinated pyridine system in CAS No. 158063-66-2 has been exploited to design electron-transport materials for organic electronics. Its ability to coordinate with metal centers while maintaining thermal stability makes it valuable for developing coordination polymers with tunable electronic properties.
The global market for fluorinated heterocycles like 4-(Trifluoromethyl)pyridine-3-carboxylic acid continues to expand, driven by pharmaceutical industry demand and increasing R&D investments in precision medicine. Recent patent analyses reveal a steady rise in filings incorporating this scaffold, particularly in protein degradation technologies and allosteric modulator development. Supply chain considerations emphasize the importance of regulatory compliance and quality control in large-scale production.
Emerging applications in PET radiopharmaceuticals have further highlighted the value of this compound, where the trifluoromethyl group can serve as a fluorine-18 incorporation site. This aligns with current trends in molecular imaging and theranostic development, positioning CAS No. 158063-66-2 as a compound of interest in next-generation diagnostic agents.
From a regulatory standpoint, proper handling and storage of 4-(Trifluoromethyl)pyridine-3-carboxylic acid require attention to its hygroscopic nature and potential for decarboxylation under certain conditions. Standard operating procedures recommend inert atmosphere storage and temperature control to maintain product integrity, reflecting industry best practices for fine chemical management.
Future research directions for this compound class may explore its potential in covalent inhibitor design through innovative bioisosteric replacement strategies. The continuing evolution of fluorine chemistry methodologies promises to unlock new synthetic applications for 158063-66-2, particularly in late-stage functionalization approaches that are revolutionizing medicinal chemistry workflows.
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